molecular formula C13H16F3N B15257795 4-Cyclohexyl-2-(trifluoromethyl)aniline

4-Cyclohexyl-2-(trifluoromethyl)aniline

Cat. No.: B15257795
M. Wt: 243.27 g/mol
InChI Key: CTZXCBMPGONQHP-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of aniline derivatives followed by reduction and cyclization reactions. For instance, the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent can yield an intermediate, which is then subjected to a Friedel-Crafts reaction with trifluoroacetyl chloride to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the aniline core is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Cyclohexyl-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of a cyclohexyl group.

    4-Bromo-2-(trifluoromethyl)aniline: Contains a bromine atom, which can alter its reactivity and applications.

    2-Methoxy-5-(trifluoromethyl)aniline: Features a methoxy group, providing different chemical properties.

Uniqueness

4-Cyclohexyl-2-(trifluoromethyl)aniline is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

4-cyclohexyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h6-9H,1-5,17H2

InChI Key

CTZXCBMPGONQHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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